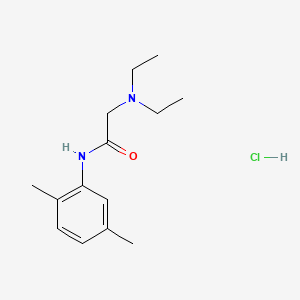

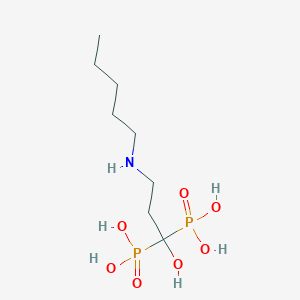

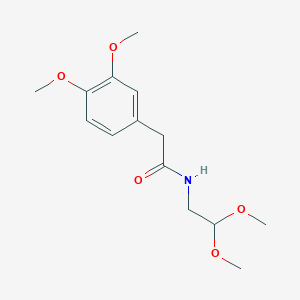

![molecular formula C25H22F6N4O3S B601803 N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole CAS No. 1083100-26-8](/img/structure/B601803.png)

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole

Descripción general

Descripción

“N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole” is also known as Dexlansoprazole . It is a proton pump inhibitor and the active enantiomer of lansoprazole . It is used to treat gastroesophageal reflux disease (GERD) . Lansoprazole inhibits the H+/K±ATPase in parietal cells, thus inhibiting gastric acid secretion and increasing intragastric pH .

Molecular Structure Analysis

The molecular formula of “N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole” is C16H14F3N3OS . It is a white to brownish-white odorless crystalline powder .Chemical Reactions Analysis

The chemical reactions involved in the metabolism of “N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole” are complex . It is a metabolite of Lansoprazole .Physical And Chemical Properties Analysis

“N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole” has a melting point of 149-150°C and a boiling point of 494.9±55.0 °C . Its density is 1.41 g/cm3 . It is slightly soluble in DMSO and Methanol .Aplicaciones Científicas De Investigación

Acid-Related Disorders Treatment

Lansoprazole, which includes the compound N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole, is noted for its efficacy as an acid pump inhibitor. It significantly impacts the final step of the acid secretory pathway in the parietal cell, effectively decreasing gastric acid secretion irrespective of the stimulus. Clinical trials have demonstrated its superiority over placebo and ranitidine in treating duodenal ulcers, by both healing rate and overall healing efficacy within 4 weeks. It's also been shown to heal gastric ulcers and reflux oesophagitis with high success rates, indicating its potential for treating acid-related disorders such as Zollinger-Ellison syndrome and peptic ulcer disease refractory to H2-receptor antagonists (Barradell, Faulds, & McTavish, 1992).

Pharmacokinetics and Drug Interactions

The pharmacokinetics, metabolism, and drug interactions of lansoprazole have been a subject of extensive research. Lansoprazole, alongside omeprazole and pantoprazole, is primarily metabolized by the cytochrome P450 (CYP) isoform S-mephenytoin hydroxylase (CYP2C19), leading to variability in metabolism within the population. Although high inter-individual variability exists, no clinically relevant effects on endogenous glandular functions have been noted. Moreover, its interaction profiles with other drugs, particularly at the CYP level, are considered limited in clinical relevance (Andersson, 1996).

Gastric Mucosa Protection

Studies have indicated that lansoprazole, alongside other clinical drugs like omeprazole, exhibits multiple biological functions beyond acid inhibition, including antioxidant activity and the upregulation of antioxidant enzymes in vivo. This highlights its potential role in reducing oxidative stress and providing a protective effect against damage to the gastrointestinal mucosa, such as ulcers induced by nonsteroidal anti-inflammatory drugs (Cheng, Lu, & Yen, 2017).

Propiedades

IUPAC Name |

1-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F6N4O3S/c1-15-18(32-9-7-21(15)37-13-24(26,27)28)11-35-20-6-4-3-5-17(20)34-23(35)39(36)12-19-16(2)22(8-10-33-19)38-14-25(29,30)31/h3-10H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWVDDXKNHBOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2S(=O)CC4=NC=CC(=C4C)OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22F6N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858100 | |

| Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole | |

CAS RN |

1083100-26-8 | |

| Record name | N-(3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methyl lansoprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1083100268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-2-PYRIDINYL)METHYL LANSOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R2C9V93SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

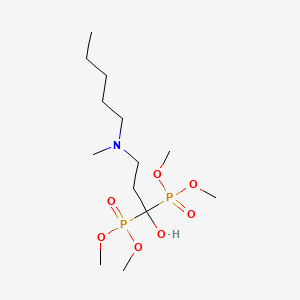

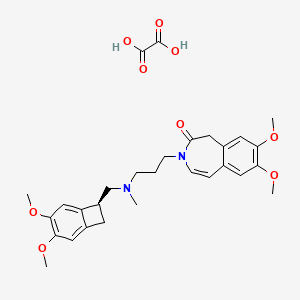

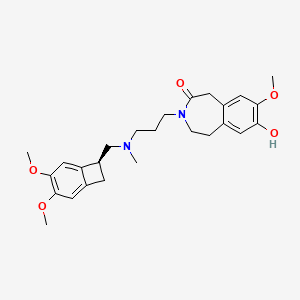

![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B601735.png)